Epitope Length Reduction of ~82% Relative to the Dominant 50-Mer PLAGL1 Blocking Peptide Enables Higher-Resolution Antibody Specificity Validation
The target nonapeptide (SLASLHPSV, 9 amino acids) provides an epitope length reduction of 82% compared with the commonly used PLAGL1 middle-region blocking peptide ABIN5512441, which comprises 50 amino acids [1]. This shorter linear sequence minimizes the probability of off-target antibody cross-reactivity arising from secondary epitopes embedded within extended peptide sequences, thereby increasing the stringency of antibody specificity controls in Western blot and immunohistochemistry blocking experiments .
| Evidence Dimension | Peptide length (number of amino acid residues) |
|---|---|
| Target Compound Data | 9 amino acids (SLASLHPSV) |
| Comparator Or Baseline | ABIN5512441 PLAGL1 middle-region blocking peptide: 50 amino acids (LPESLASLHPSVSPGSPPPPLPNHKYNTTSTSYSPLASLPLKADTKGFCN) |
| Quantified Difference | 82% reduction in epitope length (9 vs. 50 residues); 5.6-fold shorter sequence |
| Conditions | Sequence comparison based on vendor-disclosed peptide sequences; ABIN5512441 and the target nonapeptide both map to the PLAGL1 middle region (UniProt Q9UM63) |
Why This Matters
Shorter, defined epitopes reduce the risk of polyspecific antibody binding in blocking assays, enabling more confident assignment of band identity in PLAGL1 Western blot experiments.
- [1] antibodies-online.com. ABIN5512441 – PLAGL1 (Middle Region) Peptide, Product Datasheet. Sequence length: 50 aa. View Source
